5-chloro-2-[(1R)-1-hydroxyethyl]-3-phenyl-3,4-dihydroquinazolin-4-one
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Overview
Description
5-chloro-2-[(1R)-1-hydroxyethyl]-3-phenyl-3,4-dihydroquinazolin-4-one is a synthetic organic compound with the molecular formula C16H13ClN2O2. This compound belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 5-chloro-2-[(1R)-1-hydroxyethyl]-3-phenyl-3,4-dihydroquinazolin-4-one typically involves the reaction of 5-chloro-2-aminobenzamide with ®-1-phenylethanol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux in an appropriate solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-chloro-2-[(1R)-1-hydroxyethyl]-3-phenyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents.
Scientific Research Applications
5-chloro-2-[(1R)-1-hydroxyethyl]-3-phenyl-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 5-chloro-2-[(1R)-1-hydroxyethyl]-3-phenyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit glycogen phosphorylase, affecting glucose metabolism in cells . The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
5-chloro-2-[(1R)-1-hydroxyethyl]-3-phenyl-3,4-dihydroquinazolin-4-one can be compared with other quinazolinone derivatives and similar compounds, such as:
5-chloro-2-methyl-1,2-thiazol-3(2H)-one: Known for its antimicrobial properties.
5-chloro-N-{4-[(1R)-1,2-dihydroxyethyl]phenyl}-1H-indole-2-carboxamide: Studied for its potential anticancer activity.
N-((1R,2S)-2-(5-chloro-1H-indole-2-carboxamido)cyclohexyl)-5-methyl-4,5-dihydro-1H-pyrazole-3-carboxamide: Investigated for its anti-inflammatory effects. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C16H13ClN2O2 |
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Molecular Weight |
300.74 g/mol |
IUPAC Name |
5-chloro-2-[(1R)-1-hydroxyethyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C16H13ClN2O2/c1-10(20)15-18-13-9-5-8-12(17)14(13)16(21)19(15)11-6-3-2-4-7-11/h2-10,20H,1H3/t10-/m1/s1 |
InChI Key |
RKLOQYJCHBPUJV-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C1=NC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)O |
Canonical SMILES |
CC(C1=NC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)O |
Origin of Product |
United States |
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